molecular formula C12H16ClNS B13248731 N-(5-chloro-2-methylphenyl)thian-3-amine

N-(5-chloro-2-methylphenyl)thian-3-amine

Cat. No.: B13248731
M. Wt: 241.78 g/mol
InChI Key: FBNDINRCUUYXRS-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a tetrahydrothiopyran (thian) ring substituted with an amine group at position 3 and a 5-chloro-2-methylphenyl moiety. The 5-chloro-2-methylphenyl group introduces a balance of electron-withdrawing (chlorine) and electron-donating (methyl) effects, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16ClNS/c1-9-4-5-10(13)7-12(9)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

FBNDINRCUUYXRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 5-chloro-2-methylphenylamine with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or chloroform, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of N-(5-chloro-2-methylphenyl)thian-3-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methylphenyl)thian-3-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(5-chloro-2-methylphenyl)thian-3-amine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Physicochemical Notes
N-(5-Chloro-2-methylphenyl)thian-3-amine (Target) Thian (tetrahydrothiopyran) 5-Chloro-2-methylphenyl Not Provided Not Provided Not Provided Likely moderate lipophilicity due to Cl and methyl groups
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole Indole, sulfanyl acetamide, 5-chloro-2-methylphenyl C₂₀H₁₇ClN₄O₃S 428.5 Amorphous solid Higher polarity due to oxadiazole and acetamide
(E)-N-(5-Chloro-2-methylphenyl)-3-(tetrahydrodioxocin-8-yl)acrylamide (D13) Acrylamide Tetrahydrodioxocin, 5-chloro-2-methylphenyl C₂₀H₂₀ClNO₃ 358.4 107–108 Polar acrylamide group; crystalline
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) Thiadiazole 2-Chlorophenyl, 3-phenylpropyl Not Provided Not Provided Not Provided Thiadiazole core may enhance metabolic lability
N-[5-(5-Bromo-2-thienyl)-thiazol-2-yl]-N-(4-fluorophenyl)amine Thiazole 5-Bromothienyl, 4-fluorophenyl C₁₃H₈BrFN₂S₂ 355.25 Not Provided Bromothienyl introduces steric bulk

Key Observations :

  • Substituent Effects : The 5-chloro-2-methylphenyl group likely enhances lipophilicity compared to fluorophenyl () or nitro-substituted analogs (e.g., 8v in ) .
  • Melting Behavior : Crystalline analogs like D13 (107–108°C) may exhibit better formulation stability than amorphous solids (e.g., 8t) .

Biological Activity

N-(5-chloro-2-methylphenyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(5-chloro-2-methylphenyl)thian-3-amine belongs to the class of thian compounds, characterized by a thiazole or thienyl moiety. The presence of the chlorine and methyl groups on the phenyl ring significantly influences its reactivity and biological properties.

The biological activity of N-(5-chloro-2-methylphenyl)thian-3-amine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions. For instance, it is hypothesized to interact with metabolic enzymes, potentially impacting glycolysis and oxidative phosphorylation pathways.
  • Receptor Modulation : It may also bind to various receptors, modulating their activity and triggering downstream signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that N-(5-chloro-2-methylphenyl)thian-3-amine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines. A notable study assessed its effects on human breast cancer (MCF-7) and ovarian cancer (SK-OV-3) cells, showing dose-dependent cytotoxicity.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay, N-(5-chloro-2-methylphenyl)thian-3-amine was tested at varying concentrations over 48 hours:

Concentration (µM) % Cell Viability (MCF-7) % Cell Viability (SK-OV-3)
18590
56570
104550

The results indicate a significant reduction in cell viability at higher concentrations, suggesting that the compound effectively induces cytotoxicity in cancer cells .

Research Findings

Recent studies have focused on optimizing the biological activity of N-(5-chloro-2-methylphenyl)thian-3-amine through structural modifications. These investigations aim to enhance its potency and selectivity against target enzymes or receptors.

Comparative Studies

Comparative analyses with similar thian derivatives have been conducted to understand the structure-activity relationship (SAR). For example, modifications on the phenyl ring or thian core have shown varying degrees of biological activity, highlighting the importance of specific substituents in enhancing efficacy .

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